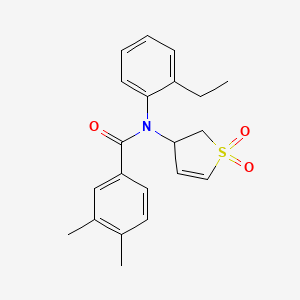

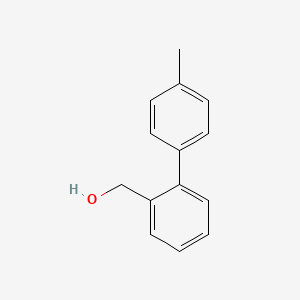

(4'-Methylbiphenyl-2-yl)-methanol

Overview

Description

(4'-Methylbiphenyl-2-yl)-methanol is a useful research compound. Its molecular formula is C14H14O and its molecular weight is 198.265. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications and Material Synthesis

(4'-Methylbiphenyl-2-yl)-methanol is explored for its potential in catalytic processes and material synthesis. For instance, its methylation reactions, particularly in the presence of supercritical methanol, are of significant interest. Research by Horikawa et al. (2004) delves into the shape-selective methylation of 4-methylbiphenyl to produce 4,4'-dimethylbiphenyl using supercritical methanol over zeolite catalysts. This process is crucial for producing valuable monomers for thermotropic liquid crystals and engineering plastics. They found that combining supercritical methanol with SAPO-11 catalyst yields a high selectivity for 4,4'-dimethylbiphenyl, demonstrating the potential of this compound in advanced material synthesis (Horikawa et al., 2004).

Methylation Mechanisms

Another aspect of research focuses on understanding the methylation mechanisms involving this compound. Shen et al. (2000) investigated the methylation of 4-methylbiphenyl with methanol using modified zeolite catalysts. They discovered that specific modifications to the catalysts could enhance the selectivity towards the desired product, providing insights into the reaction mechanisms and how they can be optimized for industrial applications (Shen et al., 2000).

Advanced Polymer Synthesis

The role of this compound extends to the synthesis of advanced polymers. Research by Guo et al. (2003) and Guo et al. (2004) on the effects of hydrothermal treatment conditions and the modification of ZSM-5 catalysts highlights its importance in producing 4,4'-dimethylbiphenyl, a precursor for advanced polymers. These studies underline the chemical's versatility and potential in creating materials with enhanced properties (Guo et al., 2003); (Guo et al., 2004).

Mechanism of Action

Target of Action

Similar compounds such as anacetrapib and Valsartan target the CETP (Cholesteryl Ester Transfer Protein) and the renin-angiotensin system (RAS) respectively . These targets play crucial roles in cardiovascular homeostasis .

Mode of Action

For instance, Anacetrapib, a CETP inhibitor, was developed to treat elevated cholesterol levels . Valsartan, on the other hand, inhibits the angiotensin-converting enzyme (ACE) or blocks the action of angiotensin II on its AT1 receptor .

Biochemical Pathways

Compounds like anacetrapib and valsartan affect the lipid metabolism and blood pressure regulation pathways respectively .

Pharmacokinetics

The pharmacokinetics of similar compounds like anacetrapib and valsartan have been studied .

Result of Action

Similar compounds like anacetrapib and valsartan have shown to decrease cholesterol levels and blood pressure respectively .

Action Environment

Factors such as temperature, ph, and presence of other compounds can potentially influence the action of similar compounds .

Biochemical Analysis

Cellular Effects

It is speculated that the compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of (4’-Methylbiphenyl-2-yl)-methanol is not well-defined. It is hypothesized that the compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

[2-(4-methylphenyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11-6-8-12(9-7-11)14-5-3-2-4-13(14)10-15/h2-9,15H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZKTVZWAAJNVPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC=C2CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2613589.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2613590.png)

![(2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2613597.png)

![2-(2-(4-fluorophenoxy)acetamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2613599.png)

![1-(2,3-Dimethylphenyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B2613602.png)

![2-(4-ethoxyphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2613604.png)